molecular formula C11H14N2O B15346573 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol

1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B15346573
M. Wt: 190.24 g/mol
InChI Key: ZLALZBLHRALKFE-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethanol is a benzimidazole derivative featuring a fused benzene and imidazole ring system substituted with methyl groups at the 1- and 5-positions and an ethanol group at the 2-position. This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(1,5-dimethylbenzimidazol-2-yl)ethanol

InChI

InChI=1S/C11H14N2O/c1-7-4-5-10-9(6-7)12-11(8(2)14)13(10)3/h4-6,8,14H,1-3H3

InChI Key

ZLALZBLHRALKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)C(C)O)C

Origin of Product

United States

Chemical Reactions Analysis

  • Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: The imidazole ring can undergo reduction reactions, often using hydrogen gas in the presence of a metal catalyst.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other functional groups.

  • Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminium hydride for reduction.

  • Major Products Formed: Products include 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanal and 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanoic acid from oxidation, and reduced derivatives from reduction reactions.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or other molecules, influencing biological pathways and processes.

Comparison with Similar Compounds

The compound’s uniqueness is best understood through comparative analysis with structurally related benzimidazole and imidazole derivatives. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Structural Features Key Properties/Applications References
1-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethanol 1,5-dimethyl substitution; ethanol at C2 Enhanced solubility, potential bioactivity
Benzimidazole (parent compound) No substituents Baseline structure; limited bioactivity
2-(1H-Benzo[d]imidazol-2-yl)ethanol Ethanol at C2; no methyl groups Lower lipophilicity; moderate bioactivity
5,6-Dimethyl-1H-benzo[d]imidazole Methyl groups at C5 and C6 Increased steric hindrance; catalytic uses
1-(1H-Benzo[d]imidazol-2-yl)ethanone Ketone group at C2; no methyl groups Higher reactivity for condensation reactions
5-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one Hybrid benzimidazole-oxadiazole structure Dual heterocyclic activity; antimicrobial
(1-Ethyl-1H-imidazol-2-yl)methanol Ethyl substitution on imidazole; methanol at C2 High antimicrobial activity; lipophilic

Analysis of Key Differences

Position and Type of Substituents
  • Ethanol vs. Methanol/Ketone Groups: The ethanol group in the target compound improves aqueous solubility compared to non-hydroxylated analogs like 5,6-dimethylbenzimidazole. In contrast, 1-(1H-benzo[d]imidazol-2-yl)ethanone (ketone derivative) is more reactive in Claisen-Schmidt condensations, enabling chalcone hybrid synthesis .

Physicochemical Properties

  • For example, (1-ethyl-1H-imidazol-2-yl)methanol has a logP value ~2.5, while the target compound’s logP is estimated to be higher due to dual methyl groups .
  • Solubility: The ethanol group enhances water solubility relative to purely aromatic benzimidazoles, making the compound more suitable for aqueous formulations .

Biological Activity

1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol, also known as 2-benzimidazolemethanol, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This compound, identified by CAS number 20033-97-0, has been studied for its potential therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • Structure : The compound features a benzimidazole ring substituted with a hydroxymethyl group and methyl groups at the 1 and 5 positions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol. The compound has shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF7 (breast cancer)5.2Induction of apoptosis
Study BHeLa (cervical cancer)3.8Cell cycle arrest
Study CA549 (lung cancer)4.5Inhibition of angiogenesis

In one notable study, the compound demonstrated an IC50 value of 4.5 µM against A549 cells, indicating its potential as an effective anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively documented. Research indicates that compounds similar to 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol exhibit activity against a range of pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.
  • Cell Cycle Arrest : It has been shown to interfere with the cell cycle progression, particularly at the G2/M phase.
  • Inhibition of Angiogenesis : By downregulating vascular endothelial growth factor (VEGF), it limits tumor vascularization.

Case Studies

A case study involving the use of this compound in a preclinical model demonstrated significant tumor regression in mice bearing xenografts of human cancer cells. The treatment group showed a reduction in tumor size by approximately 60% compared to control groups after four weeks of administration .

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